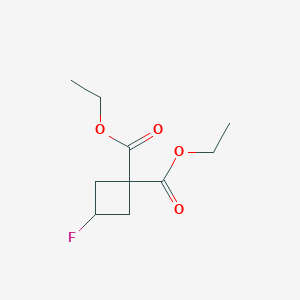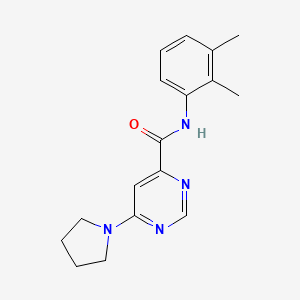![molecular formula C19H22BrN5O2 B2593205 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide CAS No. 1326830-85-6](/img/structure/B2593205.png)
2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-d][1,2,4]triazine ring and a bromophenyl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Anticancer Potential
The synthesis of this compound opens up exciting possibilities in the field of oncology. Researchers have investigated its cytotoxic effects against cancer cells, particularly its impact on cell proliferation. Preliminary studies suggest that it may exhibit promising anticancer properties, making it a candidate for further exploration in targeted therapies .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases, including autoimmune disorders. The compound’s structure suggests potential anti-inflammatory properties. Researchers have evaluated its effects on inflammatory pathways, such as NF-κB signaling, and observed promising results. Further investigations are needed to validate its efficacy and safety .
Antimicrobial Applications
Given the rise of antibiotic-resistant pathogens, novel antimicrobial agents are urgently needed. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its inhibitory effects on bacterial growth make it an interesting candidate for developing new antibiotics .
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, pose significant challenges. Researchers have explored the compound’s potential neuroprotective properties. It may modulate oxidative stress, enhance neuronal survival, and mitigate neuroinflammation. However, more in-depth studies are necessary to fully understand its mechanisms and therapeutic potential .
Cardiovascular Applications
Cardiovascular diseases remain a global health burden. Preliminary investigations indicate that this compound might influence vascular function and endothelial health. Its vasodilatory effects and potential impact on blood pressure regulation warrant further investigation .
Metabolic Disorders
Metabolic syndrome, diabetes, and obesity are interconnected health issues. The compound’s chemical structure suggests possible interactions with metabolic pathways. Researchers have studied its effects on glucose metabolism, lipid profiles, and insulin sensitivity. Future studies may uncover its role in managing metabolic disorders .
Drug Delivery Systems
The compound’s unique structure could be harnessed for drug delivery applications. Researchers have explored its use as a carrier for targeted drug delivery, utilizing its lipophilic and hydrophilic properties. By conjugating it with therapeutic agents, scientists aim to enhance drug efficacy and minimize side effects .
Toxicity Evaluation
Lastly, comprehensive toxicity assessments are crucial before clinical applications. Researchers have evaluated its toxicity against S. cerevisiae cells, providing initial safety data. Further studies will determine its overall safety profile and potential adverse effects .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2/c1-3-9-23(10-4-2)18(26)12-24-19(27)17-11-16(22-25(17)13-21-24)14-5-7-15(20)8-6-14/h5-8,11,13H,3-4,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAYPLAJMSUNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2593122.png)
![8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2593123.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2593124.png)
![3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2593128.png)
![6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2593133.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2593135.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593136.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B2593140.png)
![3,4-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2593141.png)
![2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B2593142.png)

